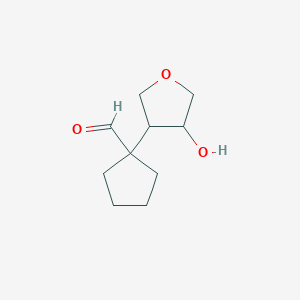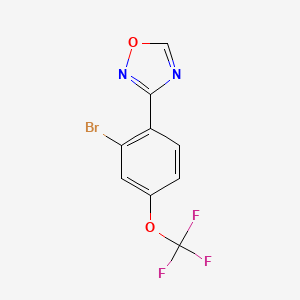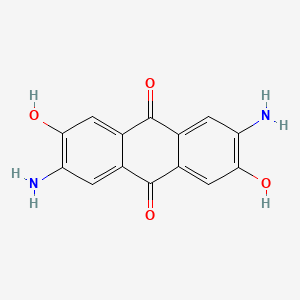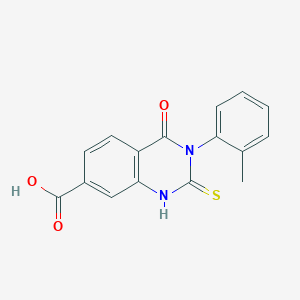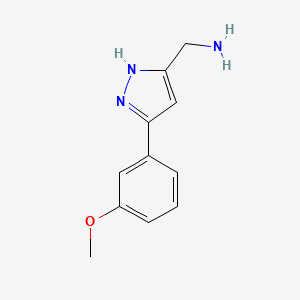
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine typically involves the reaction of 3-methoxyphenylhydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring or the methoxyphenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxylamine derivative.
Applications De Recherche Scientifique
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the pyrazole ring can participate in various binding interactions, while the methanamine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine: Similar structure but with the methoxy group in a different position.
(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)methanamine: Similar structure but with the methanamine group in a different position.
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)ethanamine: Similar structure but with an ethylamine group instead of a methanamine group.
Uniqueness
The uniqueness of (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group and the methanamine group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-3-8(5-10)11-6-9(7-12)13-14-11/h2-6H,7,12H2,1H3,(H,13,14) |
Clé InChI |
OGZJJQANBNGSAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NNC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


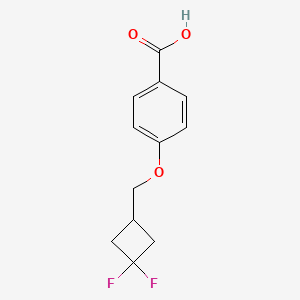
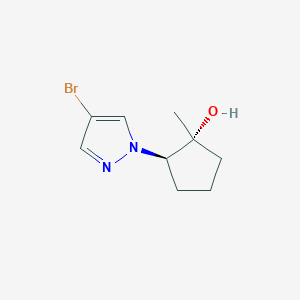
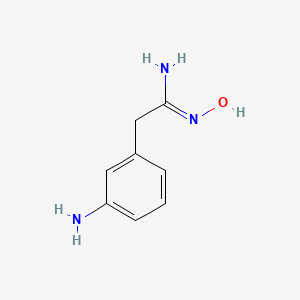
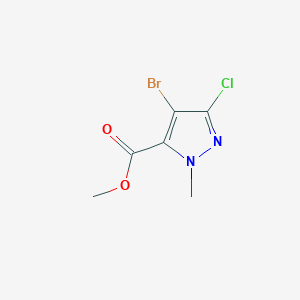
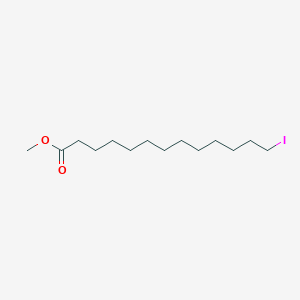
![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)
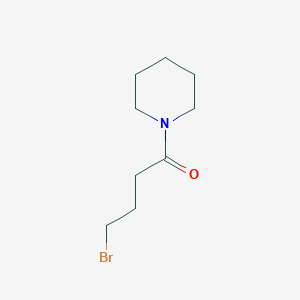

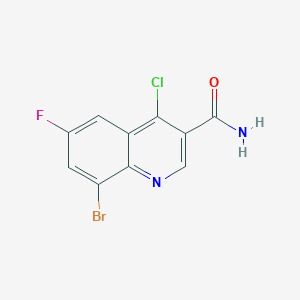
![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B15279509.png)
